molecular formula C20H24N2O3S B531179 (S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide

(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide

Cat. No. B531179
M. Wt: 372.5 g/mol
InChI Key: PEGWSSHEIIFLNB-YARQWZEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JCP405 is a covalent dual inhibitor of DPAP1 and DPAP3.

Scientific Research Applications

Asymmetric Synthesis Applications

  • In a study on asymmetric synthesis, this compound was used in the preparation of cysteine protease inhibitors. The enantioselective synthesis involved a sequence of azo-based α-amination, vinyl sulfone formation, and N-functionalisation, resulting in compounds like tert-butyl trans-[5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl]carbamate and related dipeptide mimetics, including K777 (Evans, Shen, & Cunningham, 2022).

Matrix Metalloproteinase Inhibition

  • Another study investigated novel heterocyclic inhibitors of matrix metalloproteinases, where similar compounds demonstrated potent inhibitory effects. These inhibitors, including (2S)-N-[5-(4-chlorophenyl)-2,3-dihydro-6H-1,3,4-thiadiazin-2-ylidene]-2-[(phenylsulfonyl)amino]propanamide, were evaluated for their molecular conformations and interactions (Schröder et al., 2001).

Synthesis of Furanones

  • A study by Tanaka et al. (1984) utilized a compound similar to (S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide in the synthesis of furanones, exploring its potential in organic synthesis and pharmaceutical applications (Tanaka, Wakita, Yoda, & Kaji, 1984).

Herbicidal Activities

  • Compounds related to this chemical structure have been examined for their herbicidal activities. α-Phenylsulfonyl alkanamides, including similar propanamide derivatives, were synthesized and evaluated for their efficacy in controlling paddy weeds without affecting rice plants (Omokawa, Ichizen, Tabogami, & Takematsu, 1985).

Antimicrobial Applications

  • A study on novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, including similar compounds, revealed significant antimicrobial activity against various bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).

properties

Product Name

(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]propanamide

InChI

InChI=1S/C20H24N2O3S/c1-16(21)20(23)22-18(13-12-17-8-4-2-5-9-17)14-15-26(24,25)19-10-6-3-7-11-19/h2-11,14-16,18H,12-13,21H2,1H3,(H,22,23)/b15-14+/t16-,18-/m0/s1

InChI Key

PEGWSSHEIIFLNB-YARQWZEPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(=O)C2=CC=CC=C2)N

SMILES

C[C@H](N)C(N[C@@H](CCC1=CC=CC=C1)/C=C/S(=O)(C2=CC=CC=C2)=O)=O

Canonical SMILES

CC(C(=O)NC(CCC1=CC=CC=C1)C=CS(=O)(=O)C2=CC=CC=C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JCP405;  JCP-405;  JCP 405

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide
Reactant of Route 2
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide
Reactant of Route 3
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide
Reactant of Route 4
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide
Reactant of Route 5
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide
Reactant of Route 6
(S)-2-Amino-N-((S,E)-5-phenyl-1-(phenylsulfonyl)pent-1-en-3-yl)propanamide

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